

A Technical Guide to the Solubility of Acid Yellow 199

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B15553251

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. **Acid Yellow 199** (CAS No. 70865-20-2), a single azo class acid dye. The document collates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows through diagrams.

Core Concepts in Dye Solubility

The solubility of a dye is a critical parameter influencing its application, formulation, and analytical characterization. It is governed by the principle of "like dissolves like," where the molecular structure of the dye and the solvent, including polarity and the potential for hydrogen bonding, are key determinants. For acid dyes such as **Acid Yellow 199**, the presence of sulfonic acid groups enhances water solubility.^[1] Factors like temperature and pH can also significantly impact solubility.

Quantitative and Qualitative Solubility Data

Currently, specific quantitative solubility data for **Acid Yellow 199** in a wide range of organic solvents is limited in publicly available literature. However, its solubility in water has been reported.

Solvent	Chemical Formula	Temperature (°C)	Solubility
Water	H ₂ O	20	900 mg/L [2][3]
Ethanol	C ₂ H ₅ OH	Not Reported	Soluble (qualitative)
Methanol	CH ₃ OH	Not Reported	Soluble (qualitative)
Acetone	C ₃ H ₆ O	Not Reported	Generally Soluble (inferred for similar dyes)
Dimethylformamide (DMF)	C ₃ H ₇ NO	Not Reported	Soluble (inferred for similar dyes)
Toluene	C ₇ H ₈	Not Reported	Limited to Insoluble (inferred for acid dyes)
Hexane	C ₆ H ₁₄	Not Reported	Insoluble (inferred for acid dyes)

Note: The solubility data for organic solvents other than water are qualitative and inferred from general knowledge of acid dyes. For precise applications, experimental determination is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of **Acid Yellow 199** solubility in a specific solvent. This protocol is based on the reliable and widely used gravimetric method.

Objective: To determine the saturation solubility of **Acid Yellow 199** in a given solvent at a specified temperature.

Materials and Equipment:

- **Acid Yellow 199** (analytical grade)
- Selected solvent (analytical grade)

- Thermostatic shaker or magnetic stirrer with hotplate
- Analytical balance (± 0.0001 g)
- Glass vials with screw caps
- Volumetric flasks
- Pipettes
- Syringes and syringe filters (e.g., $0.45\text{ }\mu\text{m}$ PTFE or nylon)
- Drying oven
- Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **Acid Yellow 199** to a series of glass vials. The excess solid should be clearly visible.
 - Accurately pipette a known volume of the chosen solvent into each vial.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., $25\text{ }^{\circ}\text{C}$).
 - Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study is recommended to establish the time required to reach equilibrium.
- Sample Collection and Filtration:
 - After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately attach a 0.45 μm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask. Record the exact volume of the filtered solution.
- Solvent Evaporation and Mass Determination:
 - Place the volumetric flask containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. The temperature should be below the decomposition point of **Acid Yellow 199**.
 - Continue heating until all the solvent has evaporated, leaving behind the dried dye residue.
 - Allow the flask to cool to room temperature in a desiccator to prevent moisture absorption.
 - Weigh the flask with the dried dye on an analytical balance.
 - Repeat the drying and weighing process until a constant weight is achieved.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **Acid Yellow 199** by subtracting the initial weight of the empty flask from the final constant weight.
 - The solubility (S) can be expressed in grams per liter (g/L) using the following formula:
$$S \text{ (g/L)} = (\text{Mass of dried dye (g)}) / (\text{Volume of filtered solution (L)})$$

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE).
- Consult the Safety Data Sheet (SDS) for **Acid Yellow 199** and the chosen solvent before commencing the experiment.

Diagrams and Visualizations

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Determination of Solubility.

Caption: Key Factors Influencing the Solubility of **Acid Yellow 199**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acid Yellow 199 CAS#: 70865-20-2 [m.chemicalbook.com]
- 3. Acid Yellow 199 CAS#: 70865-20-2 [amp.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Acid Yellow 199]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553251#acid-yellow-199-solubility-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com